Swartziarboreol C
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H26O4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(6aS,10aS)-11-hydroxy-12-methoxy-7,7,10a-trimethyl-5,6,6a,8,9,10-hexahydronaphtho[1,2-h]isochromen-4-one |
InChI |
InChI=1S/C21H26O4/c1-20(2)9-5-10-21(3)14(20)7-6-12-15-13(8-11-25-19(15)23)18(24-4)17(22)16(12)21/h8,11,14,22H,5-7,9-10H2,1-4H3/t14-,21-/m0/s1 |
InChI Key |
STZUUHIHHBZZPI-QKKBWIMNSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC3=C2C(=C(C4=C3C(=O)OC=C4)OC)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3=C2C(=C(C4=C3C(=O)OC=C4)OC)O)C)C |
Synonyms |
swartziarboreol C |
Origin of Product |
United States |
Ii. Isolation and Advanced Phytochemical Characterization Methodologies
Natural Occurrence and Botanical Sources of Swartziarboreol C
Swartziarboreol C is a naturally occurring diterpenoid that has been primarily identified within the plant genus Swartzia. This genus, belonging to the Fabaceae family, comprises a diverse group of trees and shrubs found in tropical America. acs.orgscielo.br
Species of Swartzia
The presence of Swartziarboreol C has been documented in several species of the Swartzia genus. Notably, it has been isolated from Swartzia arborescens, Swartzia langsdorffii, and Swartzia simplex. acs.orgresearchgate.netclockss.orgresearchgate.net The discovery of a series of related diterpenoids, named swartziarboreols A-E, in S. arborescens highlights the phytochemical significance of this species as a source of these unique compounds. researchgate.netclockss.org Subsequent investigations led to the isolation of Swartziarboreol C from the roots of S. langsdorffii, alongside other new swartziarboreol derivatives. acs.orgnih.govacs.org More recent work on S. simplex has also identified Swartziarboreol C as one of its chemical constituents. researchgate.net
| Botanical Source | Reference(s) |
| Swartzia arborescens | researchgate.netclockss.org |
| Swartzia langsdorffii | acs.orgnih.govacs.org |
| Swartzia simplex | researchgate.net |
Plant Part Specificity and Extraction Considerations
The distribution of Swartziarboreol C within the plant is not uniform, showing a degree of plant part specificity. Research has consistently pointed to the roots as a primary source of this compound. acs.orgclockss.orgresearchgate.net For instance, in both Swartzia arborescens and Swartzia langsdorffii, the roots were the specific plant part used for the successful isolation of Swartziarboreol C. acs.orgclockss.org This localization within the root system is a critical consideration for targeted extraction efforts.
In contrast, studies on other parts of Swartzia species, such as the heartwood of Swartzia polyphylla, have led to the isolation of other classes of compounds, like isoflavanones, but not Swartziarboreol C. jst.go.jp Similarly, investigations into the leaves and fruits of S. langsdorffii have focused on saponins (B1172615), phenolic compounds, and other metabolites, without reporting the presence of swartziarboreols. scielo.brresearchgate.netscite.ai This underscores the importance of selecting the appropriate plant part to maximize the yield of the target compound.
Methodological Approaches for Extraction and Fractionation
The isolation of Swartziarboreol C from its botanical sources involves a multi-step process that begins with extraction to separate the lipophilic constituents from the plant matrix, followed by fractionation to purify the target compound. scielo.br
Solvent-Based Extraction Techniques for Lipophilic Constituents
Given that Swartziarboreol C is a lipophilic (fat-soluble) compound, its extraction from the plant material is achieved using non-polar organic solvents. boku.ac.at A common approach involves successive extraction with solvents of increasing polarity.
For the isolation of Swartziarboreol C from the roots of Swartzia langsdorffii, researchers employed successive extraction in a Soxhlet apparatus with petroleum ether, followed by dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH). acs.org The petroleum ether extract, being the most non-polar, was the fraction that ultimately yielded Swartziarboreol C. acs.org Similarly, the isolation from S. arborescens roots involved lixiviation (leaching) with dichloromethane. clockss.org These methods are effective for selectively dissolving lipophilic compounds like diterpenoids, separating them from more polar substances such as saponins and flavonoids. acs.orgresearchgate.net
| Plant Species | Plant Part | Extraction Solvent(s) | Reference(s) |
| Swartzia langsdorffii | Roots | Petroleum Ether, CH2Cl2, MeOH | acs.org |
| Swartzia arborescens | Roots | CH2Cl2 | clockss.org |
Advanced Chromatographic Separation Strategies
Following the initial extraction, the crude extract contains a complex mixture of compounds. Therefore, advanced chromatographic techniques are essential to separate and purify Swartziarboreol C. scielo.br
Medium-Pressure Liquid Chromatography (MPLC) is a powerful technique for the fractionation of complex extracts. It offers better resolution and speed compared to traditional open-column chromatography. In the context of isolating compounds from Swartzia species, MPLC has been effectively utilized. For instance, in a study on Swartzia simplex, analytical HPLC conditions were successfully transferred to an MPLC system for the efficient isolation of major constituents from a dichloromethane root extract. researchgate.net This approach allowed for a targeted and scaled-up purification of the compounds of interest, including diterpenes. While the specific application of MPLC for the isolation of Swartziarboreol C itself is not explicitly detailed in this particular study, the methodology demonstrates its utility in separating the complex mixture of diterpenoids found in Swartzia roots. researchgate.net The combination of MPLC for initial fractionation followed by semi-preparative HPLC for final purification is a common and effective strategy in natural product chemistry. researchgate.netgoogle.com
Semi-Preparative High-Performance Liquid Chromatography (HPLC)
Following initial fractionation of a crude plant extract, such as the dichloromethane extract of Swartzia simplex roots, semi-preparative High-Performance Liquid Chromatography (HPLC) is employed for the targeted isolation of compounds of interest in milligram quantities. figshare.comnih.gov This technique is essential for purifying minor constituents, like Swartziarboreol C, from complex fractions obtained from lower resolution methods like Medium-Pressure Liquid Chromatography (MPLC). figshare.comresearchgate.net
The primary goal of semi-preparative HPLC is to achieve high-resolution separation to yield pure compounds for subsequent spectroscopic analysis (e.g., NMR, MS) and biological assays. tandfonline.com The method is an intermediate step, scaling up from analytical HPLC to preparative scale, allowing for the purification of larger sample amounts than analytical methods while maintaining high efficiency. mdpi.com
In the context of isolating cassane-type diterpenes from Swartzia species, a common approach involves the transposition of an established analytical reversed-phase HPLC method to a semi-preparative scale. figshare.comnih.gov This ensures that the separation selectivity and elution order of the compounds are maintained. thieme-connect.com A typical semi-preparative HPLC system for the isolation of compounds like Swartziarboreol C would involve the following components and parameters:
| Parameter | Specification | Purpose |
| Column | Reversed-phase C18 (e.g., 250 x 10 mm i.d.) | Provides high-resolution separation of moderately polar compounds. researchgate.net |
| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) | Allows for the effective elution of a range of compounds with varying polarities. tandfonline.com |
| Flow Rate | Typically higher than analytical scale (e.g., 4 mL/min) | Accommodates the larger column dimensions and sample volume. tandfonline.com |
| Detection | UV-Vis or Photodiode Array (PDA) Detector | Monitors the elution of compounds and guides fraction collection. thieme-connect.com |
| Injection Volume | Microliters (µL) to milliliters (mL) range | Allows for loading sufficient quantities of the pre-fractionated extract for isolation. tandfonline.com |
| Fraction Collection | Automated fraction collector | Collects the eluent in separate vials as specific peaks are detected. |
This table represents a typical configuration for the semi-preparative HPLC isolation of diterpenoids from a plant extract.
The successful isolation of Swartziarboreol C via semi-preparative HPLC provides the pure compound necessary for unambiguous structure elucidation and comprehensive bioactivity assessment. researchgate.net
Dereplication Techniques in Natural Product Discovery
Dereplication is a critical early-stage process in modern natural product research designed to rapidly identify known compounds in a complex mixture, such as a crude plant extract. embrapa.br This strategy avoids the time-consuming and resource-intensive process of re-isolating and re-characterizing previously described metabolites, allowing researchers to focus their efforts on novel chemical entities. embrapa.br The core of dereplication involves the use of high-throughput analytical techniques, primarily hyphenated mass spectrometry methods like LC-MS, coupled with database searching. researchgate.net
In the investigation of the chemical constituents of Swartzia simplex, dereplication was instrumental in identifying known compounds prior to extensive isolation efforts. figshare.comthieme-connect.com The technique of choice was Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Electrospray Ionization Mass Spectrometry (UHPLC-HRESIMS). nih.govresearchgate.net This powerful analytical tool provides two key pieces of information for each compound detected: its precise retention time (t_R_) from the chromatography and its accurate mass-to-charge ratio (m/z), which allows for the determination of its elemental composition. researchgate.net
The dereplication process that led to the tentative identification of Swartziarboreol C involved matching the experimental data against comprehensive natural product databases and the existing scientific literature. researchgate.net Swartziarboreol C was detected and identified based on its characteristic analytical data. researchgate.net
Table of Dereplication Data for Swartziarboreol C and Related Compounds from Swartzia simplex
| Compound | Retention Time (t_R) (min) | Molecular Formula (deduced) | Mass Error (ppm) | Ionization Mode | Reference |
| Swartziarboreol B | 16.4 | C₂₁H₂₄O₅ | 0.25 | Positive | researchgate.net |
| Swartziarboreol A | 18.67 | C₂₁H₂₆O₅ | 0.25 | Positive | researchgate.net |
| 15,16-dihydroswartziarboreol C | 21.88 | C₂₁H₂₈O₄ | 0.76 | Positive | researchgate.net |
| Swartziarboreol C | 23.46 | C₂₁H₂₆O₄ | 0.49 | Positive | researchgate.net |
This interactive table summarizes the key UHPLC-HRESIMS data used for the dereplication of Swartziarboreol C and other co-occurring diterpenes from the extract of Swartzia simplex. researchgate.net
By identifying Swartziarboreol C and other known diterpenes at this early stage, researchers could strategically target the isolation of the truly novel compounds present in the extract, thereby optimizing the discovery workflow. figshare.comnih.gov This highlights the power of dereplication in accelerating the pace of natural product drug discovery. embrapa.br
Iii. Elucidation of the Chemical Architecture and Stereochemistry of Swartziarboreol C
State-of-the-Art Spectroscopic Techniques for Structural Determination
Spectroscopic techniques are fundamental tools in the structural elucidation of natural products like Swartziarboreol C. solubilityofthings.commdpi.commdpi.comminsocam.org They probe the interaction of electromagnetic radiation with the molecule, providing data that can be interpreted to reveal its structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.netthieme-connect.comresearchgate.netscielo.bric.ac.uk It exploits the magnetic properties of atomic nuclei, particularly ¹H and ¹³C, to generate spectra that are unique to a compound's structure. udel.edumdpi.comresearchgate.net
One-Dimensional NMR (¹H and ¹³C)
One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, are typically the first step in structural elucidation. researchgate.netnih.gov ¹H NMR spectroscopy provides information about the different types of hydrogen atoms in the molecule, their chemical environments, and their connectivity to neighboring hydrogen atoms through spin-spin coupling. ¹³C NMR spectroscopy reveals the different types of carbon atoms present and their chemical shifts, which are indicative of their hybridization state and the presence of nearby electronegative atoms or functional groups. udel.edumdpi.comresearchgate.net Analysis of ¹³C NMR spectra, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps in determining the number of protons attached to each carbon. mdpi.com
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)
Data from ¹H and ¹³C NMR, often presented in tables, are critical for assigning signals to specific atoms within the proposed structure. clockss.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS), including HRESIMS
High-Resolution Mass Spectrometry (HRMS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is used to determine the exact molecular weight of the compound. mdpi.comresearchgate.net This provides the elemental composition (molecular formula) of Swartziarboreol C, which is a fundamental piece of information for structural determination. clockss.org The accurate mass measurement obtained from HRMS allows for the calculation of possible molecular formulas, and comparison with calculated masses helps confirm the correct one. clockss.org
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy)
Vibrational spectroscopy, such as Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavelengths. mdpi.commdpi.comic.ac.uk Different chemical bonds and functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a molecular fingerprint. mdpi.commdpi.com For Swartziarboreol C, IR spectroscopy has been used to identify key functional groups, such as hydroxyl (O-H) and carbonyl (C=O) groups. clockss.org For instance, an absorption band around 3280 cm⁻¹ in the IR spectrum of Swartziarboreol C is indicative of hydroxyl stretching vibrations, and a band around 1730 cm⁻¹ suggests the presence of a carbonyl group. clockss.org
Determination of Absolute Configuration via Electronic Circular Dichroism (ECD)
Determining the absolute configuration of a chiral molecule like Swartziarboreol C is essential for a complete structural description. Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used for this purpose. researchgate.netscielo.bric.ac.uk ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of the chromophores (light-absorbing groups) in the molecule. By comparing the experimental ECD spectrum of Swartziarboreol C with theoretically calculated ECD spectra for possible stereoisomers, the absolute configuration can be assigned. researchgate.netresearchgate.net While optical rotation can provide some information about chirality, ECD offers more definitive evidence for absolute stereochemistry, particularly for complex molecules with multiple chiral centers. clockss.orgic.ac.uk Studies have utilized ECD analysis, often in conjunction with computational methods like Time-Dependent Density Functional Theory (TDDFT), to establish the absolute configuration of swartziarboreols. researchgate.netresearchgate.net The absolute configuration of the A-B ring system of swartziarboreols, including Swartziarboreol C, has been determined by comparing their optical rotations with analogous abietane (B96969) series compounds, aligning with the biogenesis of cassane-vouacapane diterpenoids in the Fabaceae family. clockss.org
Experimental ECD Data Acquisition.
Experimental ECD spectra are acquired by measuring the differential absorption of left and right circularly polarized light by a chiral sample as a function of wavelength. For Swartziarboreol C and related diterpenoids, experimental ECD spectra have been recorded to provide empirical data on their chiroptical properties. horizonepublishing.com These spectra exhibit characteristic Cotton effects (CD bands) at specific wavelengths, the signs and intensities of which are dependent on the absolute configuration and conformation of the molecule.
Computational ECD Calculations (e.g., Time-Dependent Density Functional Theory, TDDFT).
To correlate the experimental ECD spectra with the absolute configuration of Swartziarboreol C, computational methods, particularly Time-Dependent Density Functional Theory (TDDFT), are utilized. horizonepublishing.comnih.govresearchgate.netnih.govnih.gov TDDFT calculations predict the ECD spectrum for a given theoretical structure and its possible stereoisomers. By comparing the calculated spectra with the experimentally obtained ECD spectrum, the correct absolute configuration can be assigned. horizonepublishing.comnih.gov
Studies on related diterpenoids have employed various functionals, such as B3LYP, BH&HLYP, CAM-B3LYP, and PBE0, along with basis sets like TZVP and 6-31G**, in these TDDFT-ECD calculations. horizonepublishing.comnih.gov The choice of solvent model, such as the Polarizable Continuum Model (PCM), is also considered to simulate the experimental conditions. nih.gov The agreement between the experimental and calculated ECD spectra serves as strong evidence for the assigned absolute configuration. horizonepublishing.comnih.gov
Comparative Structural Analysis with Related Diterpenoid Analogues.
Swartziarboreol C belongs to a group of diterpenoids isolated from Swartzia species, including swartziarboreols A, B, D, and E, as well as other cassane diterpenoids. foodb.cahorizonepublishing.comresearchgate.netnih.gov Comparative structural analysis of these analogues provides insights into the common structural features and variations within this class of compounds. Swartziarboreols are often described as derivatives of the abietane or cassane diterpenoid skeletons, characterized by a core arrangement of fused rings. foodb.caresearchgate.netepa.gov
Iv. Biosynthetic Pathways and Enzymology of Swartziarboreol C
General Diterpene Biosynthetic Routes (e.g., Mevalonate (B85504) and Methylerythritol Phosphate (B84403) Pathways)
The biosynthesis of all terpenoids, including diterpenes, originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). rsc.orgnih.govpnas.orgnih.gov In plants, two distinct and spatially separated pathways are responsible for the production of these fundamental building blocks: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. rsc.orgnih.govpnas.orgnih.gov
The Mevalonate (MVA) pathway , located in the cytosol, primarily supplies the precursors for sesquiterpenes (C15) and triterpenes (C30). rsc.orgnih.gov This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid. researchgate.net A series of phosphorylations and a decarboxylation event convert mevalonic acid into IPP.
Conversely, the Methylerythritol Phosphate (MEP) pathway , situated in the plastids, is the primary source of precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). rsc.orgnih.govyoutube.com This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. youtube.comnih.gov A sequence of enzymatic reactions then leads to the formation of MEP and subsequently to IPP and DMAPP. nih.gov As diterpenes like Swartziarboreol C are C20 compounds synthesized in plastids, the MEP pathway is the relevant route for providing their foundational C5 units. rsc.orgfrontiersin.org
Four molecules of IPP are sequentially condensed, with one being isomerized to DMAPP, to form the 20-carbon linear precursor of all diterpenes, geranylgeranyl diphosphate (GGPP). wikipedia.orgnih.govresearchgate.net This crucial step is catalyzed by geranylgeranyl diphosphate synthase (GGPPS). nih.gov
Table 1: Comparison of the MVA and MEP Pathways
| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |
|---|---|---|
| Cellular Location | Cytosol | Plastids |
| Starting Materials | Acetyl-CoA | Pyruvate and Glyceraldehyde 3-phosphate |
| Primary Products | Sesquiterpenes, Triterpenes | Monoterpenes, Diterpenes, Tetraterpenes |
| Key Precursor | Mevalonic acid | 2-C-methyl-D-erythritol 4-phosphate |
| Relevance to Swartziarboreol C | Indirect (potential crosstalk) | Direct (provides C20 precursor) |
Postulated Biosynthetic Pathway to Swartziarboreol C
While the specific pathway to Swartziarboreol C remains to be elucidated, its abietane-like core structure strongly suggests a biosynthetic route analogous to that of other abietane (B96969) diterpenoids. wikipedia.orgrsc.org The proposed pathway initiates with the cyclization of the linear precursor, GGPP.
The formation of the characteristic tricyclic abietane skeleton is a two-step process catalyzed by two distinct classes of diterpene synthases (diTPSs). wikipedia.orgnih.gov
Step 1: Bicyclization by a Class II diTPS. The biosynthesis is initiated by a Class II diTPS, specifically a copalyl diphosphate synthase (CPPS). This enzyme protonates the terminal double bond of GGPP, initiating a cascade of cyclizations to form a bicyclic intermediate, copalyl diphosphate (CPP). nih.govresearchgate.net
Step 2: Further Cyclization and Rearrangement by a Class I diTPS. The CPP intermediate is then utilized by a Class I diTPS. wikipedia.org This enzyme facilitates the ionization of the diphosphate group and orchestrates a second cyclization and subsequent rearrangements, including a methyl migration, to form the tricyclic abietadiene skeleton. wikipedia.org
Following the formation of the core abietane scaffold, a series of post-cyclization modifications, primarily oxidations, are required to yield the final structure of Swartziarboreol C. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s). wikipedia.orgrsc.orgfrontiersin.org Based on the structure of Swartziarboreol C, these modifications would involve the introduction of hydroxyl groups at specific positions on the abietane ring system. The spontaneous or enzymatically catalyzed aromatization of one of the rings is also a key feature in the biosynthesis of many aromatic abietane diterpenoids. rsc.org
Identification and Characterization of Key Biosynthetic Enzymes
The key enzymes governing the biosynthesis of Swartziarboreol C are predicted to be diterpene synthases and cytochrome P450 monooxygenases.
Diterpene Synthases (diTPSs): As outlined in the postulated pathway, two types of diTPSs are crucial.
Class II diTPS (e.g., Copalyl Diphosphate Synthase - CPPS): This enzyme is responsible for the initial cyclization of GGPP to form the bicyclic CPP intermediate. nih.govresearchgate.net
Class I diTPS (e.g., Abietadiene Synthase): This enzyme catalyzes the conversion of CPP into the tricyclic abietadiene scaffold. wikipedia.org In some plants, these two catalytic functions can be housed in a single bifunctional enzyme. researchgate.net
Cytochrome P450 Monooxygenases (CYP450s): This large family of enzymes is responsible for the extensive oxidative modifications of the diterpene skeleton, leading to the vast diversity of diterpenoids. rsc.orgoup.com In the context of Swartziarboreol C biosynthesis, specific CYP450s would be responsible for the hydroxylation reactions that decorate the abietane core. The identification and characterization of these specific CYP450s would require techniques such as transcriptome analysis of Swartzia langsdorffii tissues where Swartziarboreol C is produced.
Genetic Basis of Swartziarboreol C Biosynthesis and Gene Cluster Analysis
The genes encoding the biosynthetic enzymes for diterpenoids are often found to be organized in biosynthetic gene clusters (BGCs) on the plant chromosome. nih.govpnas.orgresearchgate.net This co-localization facilitates the coordinated regulation and inheritance of the entire metabolic pathway. nih.gov
It is highly probable that the genes for Swartziarboreol C biosynthesis, including the specific diTPSs and CYP450s, are located in such a cluster within the genome of Swartzia langsdorffii. The analysis of this gene cluster would involve:
Genome Sequencing: Obtaining the genomic DNA sequence of Swartzia langsdorffii.
Transcriptome Analysis: Identifying genes that are highly expressed in tissues producing Swartziarboreol C.
Bioinformatic Analysis: Searching the genome for co-localized genes encoding diTPSs and CYP450s, which are characteristic of diterpenoid BGCs. pnas.orguea.ac.uk
The discovery and characterization of this gene cluster would provide definitive evidence for the biosynthetic pathway of Swartziarboreol C and offer a powerful tool for its engineered production.
Strategies for Engineered Biosynthesis in Heterologous Hosts
The production of valuable plant-derived diterpenoids in microbial or other plant hosts through metabolic engineering offers a sustainable and scalable alternative to extraction from natural sources. frontiersin.orgnih.gov Several strategies could be employed for the engineered biosynthesis of Swartziarboreol C, assuming the identification of its biosynthetic genes.
Pathway Reconstruction in Microbial Hosts: The entire biosynthetic pathway for Swartziarboreol C could be reconstructed in a microbial host such as Saccharomyces cerevisiae (yeast) or Escherichia coli. This would involve:
Introducing the genes for the MEP pathway to ensure a sufficient supply of GGPP.
Expressing the specific Class II and Class I diTPSs from Swartzia langsdorffii to produce the abietane skeleton.
Introducing the necessary CYP450s and their corresponding reductase partners to perform the final oxidative modifications.
Enhancing Production in Plant Hosts: The biosynthesis of Swartziarboreol C could be enhanced in its native producer or in a model plant system like Nicotiana benthamiana. frontiersin.org Strategies include:
Overexpression of key biosynthetic genes: Increasing the expression of the rate-limiting enzymes in the pathway, such as GGPPS, CPPS, or the specific diTPSs and CYP450s, can boost the metabolic flux towards Swartziarboreol C. nih.gov
Suppression of competing pathways: Downregulating genes involved in pathways that compete for the precursor GGPP, such as the synthesis of gibberellins, can redirect metabolic flow towards the desired diterpenoid. nih.gov
Successful engineered biosynthesis relies heavily on the detailed characterization of the native biosynthetic pathway and its genetic underpinnings.
V. Synthetic Endeavors and Chemical Modification of Swartziarboreol C
Methodological Approaches in Total Synthesis of Complex Natural Products
The total synthesis of complex natural products like Swartziarboreol C is a formidable task that showcases the pinnacle of organic synthesis. It requires the development of highly strategic and efficient routes to assemble multiple stereocenters and complex ring systems with precision.
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials, thereby revealing potential synthetic pathways. frontiersin.orgmdpi.comrsc.orgwhiterose.ac.uk For Swartziarboreol C, a plausible retrosynthetic analysis would likely prioritize the strategic disassembly of its key structural motifs: the butenolide D-ring, the functionalized aromatic ring, and the stereochemically rich trans-fused decalin core.
Key disconnections in a hypothetical synthesis of Swartziarboreol C could include:
Formation of the Butenolide Ring: The γ-hydroxybutenolide moiety is a common feature in many bioactive natural products. A late-stage installation of this ring could be envisioned, potentially arising from the oxidation of a corresponding furan (B31954) precursor. This strategy has been successfully employed in the synthesis of other cassane diterpenoids. chemrxiv.org
Attachment of the Aromatic Ring: The bond connecting the aromatic A-ring to the decalin B-ring represents a logical point for disconnection. This could be achieved through a variety of modern cross-coupling reactions, such as a Suzuki coupling, which would link a suitably functionalized decalin fragment with an aromatic boronic acid derivative. A similar approach has been outlined in synthetic studies toward Swartziarboreol G. ncl.edu.tw
Construction of the trans-Decalin Core: The assembly of the bicyclic trans-decalin system is arguably the most challenging aspect of the synthesis. Two primary strategies are often considered for this purpose:
Diels-Alder Cycloaddition: An intermolecular Diels-Alder reaction between a substituted diene and a dienophile could rapidly construct the B- and C-rings with a cis-fused stereochemistry. rsc.orgchemrxiv.org Subsequent epimerization at the ring junction would then yield the thermodynamically more stable trans-fused decalin system. whiterose.ac.ukchemrxiv.org
Polyene Cyclization: An alternative and powerful approach involves a cation- or radical-induced polyene cyclization. rsc.org In this scenario, an acyclic polyene precursor, designed with appropriate initiating and terminating groups, could be induced to fold and cyclize, forming the trans-decalin core in a single, stereocontrolled step. This methodology has been highlighted as a key step in the synthesis of related compounds like Simplexene C and D. ncl.edu.tw
A simplified representation of a plausible retrosynthetic pathway is depicted below:
| Target Molecule | Key Precursors | Strategic Disconnection |
| Swartziarboreol C | Functionalized trans-decalin and aromatic fragment | Suzuki Coupling |
| Functionalized trans-decalin | Acyclic polyene | Polyene Cyclization |
| Aromatic fragment | Vanillic acid derivative | Functional group interconversion |
The presence of multiple stereocenters in Swartziarboreol C necessitates the use of highly stereoselective reactions to ensure the formation of the correct diastereomer. The control of stereochemistry is a central theme in modern organic synthesis. mdpi.com
Key reaction sequences for achieving stereocontrol in a hypothetical synthesis would likely involve:
Trans-Decalin Formation: As mentioned, achieving the trans-fusion of the decalin rings is critical. If a Diels-Alder approach is used, a base- or acid-catalyzed epimerization step is required to convert the initial cis-adduct to the desired trans-isomer. whiterose.ac.ukchemrxiv.org Alternatively, a diastereoselective alkene reduction of a cyclic precursor could establish the trans-decalin ring system. nih.gov
Control of Substituent Stereochemistry: The stereocenters bearing the hydroxyl groups and the side chain must be set with high fidelity. This can be accomplished through various methods:
Chiral Pool Synthesis: Starting from an enantiomerically pure natural product, such as a terpene or a sugar, that already contains some of the required stereocenters. mdpi.com
Asymmetric Catalysis: Using chiral catalysts to influence the stereochemical outcome of a reaction, such as asymmetric hydrogenations, epoxidations, or dihydroxylations.
Substrate Control: Where the existing stereocenters in the molecule direct the stereochemical course of subsequent reactions.
The synthesis of related cassane diterpenoids has relied on such stereocontrolled transformations to successfully construct their complex frameworks. chemrxiv.orgncl.edu.tw
Semisynthesis and Targeted Derivatization for Analog Development
Beyond total synthesis, the modification of the natural product itself through semisynthesis is a powerful tool for generating novel analogues. This approach leverages the readily available natural scaffold to explore structure-activity relationships (SAR) and develop compounds with improved pharmacological profiles.
Given the known antifungal activity of Swartziarboreol C, the rational design of new analogues would be guided by several key principles aimed at enhancing its therapeutic potential. scielo.org.coresearchgate.net The unusual mode of action of some antifungal natural products, such as sordarin (B1681957) which targets protein synthesis, makes this class of compounds particularly interesting for developing new agents that can overcome existing resistance mechanisms. beilstein-journals.org
The primary objectives for designing Swartziarboreol C analogues would be:
Potency and Spectrum: To increase the intrinsic antifungal activity and broaden the spectrum to include a wider range of pathogenic fungi, including resistant strains. beilstein-journals.org
Pharmacokinetics: To improve properties such as solubility, metabolic stability, and oral bioavailability.
Toxicity Reduction: To minimize any potential off-target effects or cytotoxicity to human cells.
Quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity, can be valuable tools in the rational design of more effective terpenoid-based antifungal agents. scielo.org.coresearchgate.net Potential sites for modification on the Swartziarboreol C scaffold include the phenolic hydroxyl group, the secondary alcohol on the decalin ring, and the electrophilic butenolide ring.
The synthesis of chemically modified analogues of Swartziarboreol C could be achieved through semisynthetic methods starting from the isolated natural product. The functional groups present in the molecule offer convenient handles for chemical manipulation.
| Functional Group Target | Potential Modification Reaction | Intended Purpose |
| Phenolic Hydroxyl Group | Etherification, Esterification | Modify polarity, solubility, and potential for hydrogen bonding. |
| Secondary Alcohol | Oxidation to ketone, Esterification, Inversion of stereochemistry | Probe the importance of the hydroxyl group and its stereochemistry for activity. |
| Butenolide Ring | Michael addition, Reduction | Investigate the role of the α,β-unsaturated lactone as a Michael acceptor. |
| Aromatic Ring | Electrophilic substitution | Introduce new substituents to explore electronic and steric effects. |
Furthermore, total synthesis provides an alternative and more flexible route to analogues that are not accessible through semisynthesis. By altering the building blocks used in the synthetic sequence, a wide array of structurally diverse analogues can be prepared. Studies on other cassane diterpenes have demonstrated the feasibility of synthesizing and evaluating libraries of related compounds to identify derivatives with enhanced cytotoxic or anti-inflammatory activities. mdpi.comnih.gov
Green Chemistry and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly being integrated into the synthesis of complex natural products to minimize environmental impact and enhance sustainability. solubilityofthings.comhilarispublisher.com A future synthesis of Swartziarboreol C would ideally incorporate these principles at every stage.
Key green chemistry considerations for the synthesis of Swartziarboreol C include:
Atom Economy and Waste Prevention: Designing the synthetic route to maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste. solubilityofthings.com Catalytic reactions are inherently more atom-economical than stoichiometric ones.
Catalysis: The use of recoverable and reusable catalysts, including metal catalysts, organocatalysts, and enzymes (biocatalysis), can significantly reduce waste and often leads to higher selectivity under milder conditions. solubilityofthings.comhilarispublisher.com
Safer Solvents and Conditions: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids, or performing reactions under solvent-free conditions. solubilityofthings.com The use of energy-efficient techniques such as microwave heating, ultrasound, or electrosynthesis can also contribute to a more sustainable process. researchgate.netbenthamdirect.com
Renewable Feedstocks: While many syntheses start from petrochemical-derived materials, a long-term goal of green chemistry is to utilize renewable feedstocks, such as those derived from biomass. hilarispublisher.comgoogle.com For instance, vanillic acid, a potential starting material for the aromatic ring of Swartziarboreol C, can be obtained from lignin, a major component of biomass.
By embracing these sustainable practices, the chemical synthesis of valuable natural products like Swartziarboreol C can be conducted in a more environmentally responsible manner. hilarispublisher.comresearchgate.net
Vi. Investigations into the Biological Activities and Molecular Mechanisms of Swartziarboreol C
In Vitro Bioactivity Profiling and Screening Platforms
The initial assessment of a natural compound's therapeutic potential, such as that of Swartziarboreol C, is typically conducted through in vitro bioactivity profiling. nih.gov This process involves a battery of standardized laboratory assays designed to detect and quantify the compound's biological effects in a controlled environment. These screening platforms are essential for identifying promising candidates for further development and for elucidating their mechanisms of action. For Swartziarboreol C, research has centered on its capacity to inhibit the growth of pathogenic microorganisms. researchgate.netresearchgate.net
Compounds isolated from various Swartzia species have demonstrated notable antifungal activities, prompting investigations into the specific effects of constituents like Swartziarboreol C. researchgate.net The emergence of drug-resistant fungal strains necessitates the discovery of new antifungal agents, making natural products a valuable resource.
Bioautography is a powerful technique used to detect antimicrobial compounds directly on a chromatogram. nih.gov This method allows for the rapid localization of active components within a complex mixture, such as a plant extract, thereby guiding their targeted isolation. nih.gov
In a key study investigating the constituents of Swartzia simplex, at-line HPLC-activity-based profiling was employed to pinpoint antifungal compounds. researchgate.netthieme-connect.com The crude dichloromethane (B109758) extract of the plant's roots showed strong activity against a hypersusceptible strain of Candida albicans. researchgate.net Subsequent analysis using HPLC combined with microfractionation and bioautography revealed that Swartziarboreol C was one of the active diterpenes responsible for this antifungal effect, as indicated by a clear zone of growth inhibition corresponding to its chromatographic peak. researchgate.netthieme-connect.com
Another study on Swartzia langsdorffii also utilized bioautography to evaluate the antifungal activity of its root extracts, which contain various swartziarboreol diterpenes. acs.orgnih.gov While the extracts showed activity, Swartziarboreol C itself was not individually tested in this particular study due to the small amount isolated. acs.org
| Compound | Technique | Organism | Result | Reference |
|---|---|---|---|---|
| Swartziarboreol C | HPLC-Bioautography | Candida albicans | Active (Zone of inhibition observed) | researchgate.netthieme-connect.com |
| S. langsdorffii Root Extract | Bioautography | Fungi | Active | acs.org |
The Minimum Inhibitory Concentration (MIC) is a fundamental measure in microbiology, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. frontiersin.org This quantitative measure is crucial for assessing the potency of an antifungal compound. Standardized methods, such as the broth microdilution assay established by the Clinical and Laboratory Standards Institute (CLSI), are commonly used to determine MIC values. jidc.orgbrieflands.com
While bioautography has qualitatively confirmed the antifungal activity of Swartziarboreol C, detailed studies reporting its specific MIC values against a panel of fungal strains are not extensively available in the reviewed scientific literature. The determination of these values would be a critical next step in quantifying its antifungal potency.
| Fungal Strain | Antifungal Agent | MIC Range (µg/mL) | Reference Method |
|---|---|---|---|
| Candida albicans | Terbinafine | 0.0625 - 1 | CLSI M38-A2 |
| Microsporum canis | Terbinafine | 0.0313 - 0.5 | CLSI M38-A2 |
| Candida tropicalis | Globospiramine | 4 | Broth Microdilution |
Fungal pathogens often form biofilms, which are structured communities of cells enclosed in a self-produced extracellular matrix. nih.gov Biofilms confer increased resistance to antimicrobial treatments and host immune responses, making them a significant clinical challenge. nih.gov Anti-biofilm assays are designed to evaluate a compound's ability to inhibit biofilm formation or eradicate established biofilms. A common method is the crystal violet assay performed in microtiter plates, which quantifies the total biofilm mass. nih.gov
To date, specific research detailing the effects of Swartziarboreol C on the formation of fungal biofilms has not been reported in the scientific literature. Investigating its potential as an anti-biofilm agent would be a valuable area for future research, given the urgent need for therapies that can target these resilient microbial structures.
To understand the mechanism of action of an antimicrobial compound, it is often useful to visualize its effects on the pathogen's cellular structure. Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that allows for the detailed examination of a cell's internal components (ultrastructure), such as the cell wall, plasma membrane, and organelles. Damage to these structures following treatment with a compound can provide clues about its molecular target.
Currently, there are no published studies that have used TEM to investigate the ultrastructural changes in fungal pathogens induced by Swartziarboreol C. Such an analysis could reveal whether the compound disrupts cell wall synthesis, compromises membrane integrity, or affects other vital cellular processes.
In addition to antifungal properties, natural products are often screened for antibacterial activity. Extracts and isolated compounds from the Swartzia genus have been shown to possess antibacterial effects. researchgate.netjst.go.jp The evaluation of antibacterial potency typically involves determining the zone of inhibition in agar (B569324) diffusion assays or measuring MIC values through broth dilution methods against a panel of Gram-positive and Gram-negative bacteria. scielo.brphcogj.com
While related compounds from Swartzia have been tested, and extracts containing swartziarboreol diterpenes have shown activity, specific data quantifying the antibacterial potency of purified Swartziarboreol C is limited in the available literature. acs.orgjst.go.jp Comprehensive screening against clinically relevant bacterial pathogens would be necessary to fully characterize its antibacterial spectrum.
| Bacterial Strain | Gram Stain | Agent (Concentration) | Zone of Inhibition (mm) | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | Positive | Vitamin C (20 mg/ml) | 22.0 ± 0.6 | nih.gov |
| Bacillus subtilis | Positive | Vitamin C (20 mg/ml) | 19.3 ± 0.3 | nih.gov |
| Pseudomonas aeruginosa | Negative | Vitamin C (20 mg/ml) | 18.0 ± 1.5 | nih.gov |
| Escherichia coli | Negative | Vitamin C (20 mg/ml) | 18.3 ± 0.3 | nih.gov |
Assessment of Antioxidant Capacity
The evaluation of a compound's ability to neutralize harmful free radicals is a critical step in determining its potential therapeutic value.
The 2,2-Diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and straightforward method used to measure the antioxidant capacity of a compound. researchgate.netnih.govresearchgate.net The assay relies on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. nih.gov While extracts from various species of the Swartzia genus, the plant family from which Swartziarboreol C is derived, have shown general antioxidant and free radical scavenging properties, specific data on the antioxidant capacity of the isolated, pure compound Swartziarboreol C from DPPH or other free radical scavenging assays are not available in the reviewed scientific literature. researchgate.net
General Toxicity Screening (e.g., Brine Shrimp Lethality Assay)
The brine shrimp lethality assay serves as a simple, inexpensive, and rapid preliminary bioassay to assess the cytotoxic potential of chemical compounds. acs.org In a study investigating compounds from the roots of Swartzia langsdorffii, various extracts were tested for toxicity using this method. The petroleum ether extract showed a median lethal concentration (LC50) of 43.8 µg/mL, while the methanol (B129727) extract had an LC50 of 19.3 µg/mL. acs.org
From these extracts, Swartziarboreol C was isolated along with two new analogues, 11-O-methylswartziarboreol C and 15,16-dihydroswartziarboreol C. acs.orgnih.gov Of the isolated pure compounds, only 15,16-dihydroswartziarboreol C was evaluated in the brine shrimp lethality assay, demonstrating significant toxicity with an LC50 value of 7.1 µg/mL. acs.org Data for the specific toxicity of Swartziarboreol C itself was not reported in this study.
Table 1: Brine Shrimp Lethality of Swartzia langsdorffii Extracts and an Analogue of Swartziarboreol C
| Test Substance | LC50 (µg/mL) |
|---|---|
| Petroleum Ether Extract | 43.8 |
| Methanol Extract | 19.3 |
| 15,16-dihydroswartziarboreol C | 7.1 |
| Swartziarboreol C | Not Reported |
Data sourced from Magalhães et al., 2005. acs.org
Exploration of Molecular Targets and Cellular Pathways
Understanding how a compound interacts with cellular components is key to elucidating its mechanism of action. This includes its effects on enzymes and its ability to influence complex signaling networks.
The biological activity of natural products is often mediated through the inhibition or activation of specific enzymes. researchgate.netscielo.org.mx Antifungal agents, for instance, frequently act by targeting enzymes essential for the pathogen's survival, such as those involved in cell wall synthesis or key metabolic pathways like the glyoxylate (B1226380) cycle. nih.govmdpi.com
In a comprehensive study on diterpenes from Swartzia simplex, Swartziarboreol C was evaluated for its antifungal activity against Candida albicans. researchgate.net The activity was quantified using two methods: a bioautography assay to determine the Minimum Inhibitory Quantity (MIQ) and a broth microdilution assay to find the Minimum Inhibitory Concentration (MIC). Swartziarboreol C displayed an MIQ of 20 µg against a hypersusceptible strain of C. albicans. researchgate.net However, in the more quantitative broth microdilution assay against wild-type C. albicans, it showed weak activity, with an MIC value greater than 128 µg/mL. researchgate.net This suggests that while Swartziarboreol C possesses some intrinsic antifungal properties, its potency against wild-type strains is limited under these test conditions. Such antifungal activity implies an interaction with and potential inhibition of essential fungal enzymes or related cellular processes. researchgate.netnih.gov
Table 2: Antifungal Activity of Swartziarboreol C Against Candida albicans
| Assay Method | Fungal Strain | Activity Metric | Result |
|---|---|---|---|
| Bioautography | C. albicans (hypersusceptible) | MIQ | 20 µg |
| Broth Microdilution | C. albicans (wild-type) | MIC | >128 µg/mL |
Data sourced from Guédon et al., 2018. researchgate.net
Cellular signaling cascades are complex networks that transmit information from the cell surface to the nucleus, governing fundamental processes like cell growth, differentiation, and apoptosis. scitechnol.commdpi.comvietnamjournal.ru Natural compounds can exert potent biological effects by modulating these pathways, such as the MAPK, PI3K/Akt, or NF-κB cascades. vietnamjournal.rumdpi.comnih.gov A review of the current scientific literature indicates that no studies have been published investigating the specific effects of Swartziarboreol C on any cellular signaling cascades.
Structure-Activity Relationship (SAR) Investigations of Swartziarboreol C and Analogues
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for identifying the chemical features of a molecule responsible for its biological activity. mdpi.comjst.go.jp By comparing the activity of structurally similar compounds, or analogues, researchers can deduce which functional groups are essential for efficacy. mdpi.com
A 2018 study on antifungal compounds from Swartzia simplex provides a basis for an SAR analysis of the swartziarboreol family. researchgate.net In this study, Swartziarboreol C was isolated alongside numerous analogues, and their antifungal activities were compared.
Swartziarboreol C, which has a double bond at the C-15,16 position, showed an MIQ of 20 µg. researchgate.net In contrast, its analogue, 15,16-dihydroswartziarboreol C, where this double bond is saturated, was reported in a separate study to have an MIQ of 10 µg against Cladosporium sphaerospermum, suggesting that the saturation of this bond may enhance activity, though the fungal species tested were different.
The study by Guédon et al. revealed that other modifications to the swartziarboreol skeleton had significant impacts on activity. For example, Swartziarboreol A, which differs from Swartziarboreol C in the stereochemistry and placement of hydroxyl groups, was found to be inactive (MIQ > 40 µg). researchgate.net The most potent compound identified in the study was Swartziarboreol F, which possesses a unique epoxy group at C-15,16 and an additional hydroxyl group at C-7, exhibiting a strong MIQ of 2 µg. researchgate.net This highlights the critical role of the side chain's functionality and oxidation pattern on the decalin core for antifungal potency. The weak activity of Swartziarboreol C (MIC > 128 µg/mL) compared to analogues like Swartziarboreol F (MIC = 32 µg/mL) further underscores that specific structural features, likely the C-7 hydroxyl and the C-15,16 epoxy group, are key determinants for potent antifungal action in this class of diterpenoids. researchgate.net
Table 3: Comparative Antifungal Activity (MIQ) of Swartziarboreol C and Select Analogues
| Compound | Key Structural Features | MIQ (µg) vs C. albicans |
|---|---|---|
| Swartziarboreol A | - | >40 (Inactive) |
| Swartziarboreol C | C15-C16 double bond | 20 |
| Swartziarboreol F | C7-OH group, C15-C16 epoxy | 2 |
| Swartziarboreol H | C7-OH group, C15-C16 double bond | 5 |
Data sourced from Guédon et al., 2018. researchgate.net
Identification of Key Pharmacophoric Features
A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. mdpi.comnih.gov The identification of key pharmacophoric features for a compound like Swartziarboreol C would involve computational modeling studies. These studies typically utilize the structures of known active molecules to identify common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are crucial for its biological activity. biointerfaceresearch.comresearchgate.netjppres.com
As of the current literature reviewed, specific studies on the pharmacophoric features of Swartziarboreol C have not been reported. Such an investigation would be a valuable step in understanding its mechanism of action and for the rational design of new, more potent analogues. A typical pharmacophore modeling workflow would involve:
Ligand-based pharmacophore modeling: This approach is used when the 3D structure of the biological target is unknown. It involves superimposing a set of active molecules and extracting the common features that are responsible for their activity. biointerfaceresearch.com
Structure-based pharmacophore modeling: If the crystal structure of the target protein is available, a pharmacophore model can be generated based on the key interaction points between the ligand and the protein's binding site. core.ac.uk
A study on other diterpenes has highlighted the importance of lipophilicity and the presence of specific functional groups, such as carboxylic acids, for their antibacterial activity. mdpi.com Similar principles could apply to Swartziarboreol C and its antifungal properties, but dedicated studies are required for confirmation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgnih.gov These models are instrumental in predicting the activity of new, unsynthesized compounds and in optimizing lead compounds in drug discovery. excli.dejopir.in A QSAR study on Swartziarboreol C would involve the following steps:
Data Set Preparation: A series of Swartziarboreol C analogues with their corresponding biological activities (e.g., antifungal IC50 values) would be compiled.
Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques. nih.gov
A review of the current scientific literature indicates that no specific QSAR models for Swartziarboreol C have been developed. The development of a robust QSAR model for Swartziarboreol C and its derivatives could significantly accelerate the discovery of new antifungal agents with improved potency and a better understanding of their structural requirements for activity.
Preclinical in vivo Studies in Disease Models
Preclinical in vivo studies are a critical step in the drug development process, where the efficacy and safety of a potential new drug are evaluated in living organisms, typically animal models of human diseases, before proceeding to human clinical trials. researchgate.netfrontiersin.org Such studies for Swartziarboreol C would likely focus on its reported antifungal activity.
A typical preclinical in vivo study for an antifungal agent like Swartziarboreol C might involve:
Animal Model of Fungal Infection: A common model is a murine (mouse or rat) model of disseminated or localized candidiasis, where the animals are infected with a pathogenic strain of Candida albicans.
Efficacy Evaluation: The ability of Swartziarboreol C to reduce the fungal burden in various organs (e.g., kidneys, spleen, liver) and improve the survival rate of the infected animals would be assessed.
Despite the promising in vitro antifungal activity of Swartziarboreol C against Candida albicans, a thorough review of the published scientific literature reveals a lack of preclinical in vivo studies in disease models for this specific compound. thieme-connect.comnih.govnih.gov Such studies are essential to determine its potential as a therapeutic agent and to understand its behavior in a complex biological system.
Vii. Future Research Trajectories and Interdisciplinary Applications
Advanced Bioprospecting and Chemodiversity Exploration
The discovery of Swartziarboreol C from Swartzia langsdorffii and Swartzia arborescens underscores the vast, yet largely untapped, chemical diversity within the plant kingdom. acs.orgresearchgate.net Future bioprospecting efforts are expected to move beyond simple screening and isolation. Advanced methodologies will likely be employed to explore the chemodiversity of not only other Swartzia species but also related genera within the Fabaceae family. nih.gov
Modern bioprospecting may incorporate sophisticated techniques such as:
Metabolomic Profiling: Utilizing high-throughput analytical platforms like LC-MS and NMR to rapidly screen plant extracts for the presence of Swartziarboreol C and its structural analogs. This approach can help in identifying new natural sources and understanding the distribution of these compounds across different species and geographical locations.
Genome Mining: With the increasing availability of plant genome data, researchers can search for gene clusters responsible for the biosynthesis of diterpenoids similar to Swartziarboreol C. This in-silico approach can guide the selection of promising plant species for targeted isolation studies.
Bioactivity-Guided Fractionation: This classic technique can be enhanced with modern high-throughput screening assays to more efficiently isolate compounds with specific biological activities. For instance, at-line HPLC activity-based profiling has been successfully used to localize antifungal compounds in Swartzia simplex extracts. researchgate.net
The exploration of chemodiversity is not limited to higher plants. Endophytic fungi and bacteria associated with Swartzia species represent another frontier for discovering novel bioactive compounds, including potentially new swartziarboreol-type diterpenes.
Innovations in Synthetic and Biosynthetic Production
While the isolation from natural sources remains a primary method for obtaining Swartziarboreol C, this approach can be limited by low yields and environmental variability. acs.org Therefore, future research will likely focus on developing sustainable and scalable production methods.
Total Synthesis: The chemical synthesis of Swartziarboreol C presents a significant challenge due to its complex tetracyclic ring system. However, achieving a total synthesis would not only provide a reliable source of the compound for further research but also allow for the creation of novel derivatives with potentially enhanced biological activities.
Biosynthetic Engineering: A more sustainable approach involves harnessing the power of biotechnology. This could involve:
Heterologous Expression: Identifying the biosynthetic genes for Swartziarboreol C in its native plant and expressing them in a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli. This strategy has been successfully used for the production of other complex natural products.
Metabolic Engineering: Optimizing the metabolic pathways in the host organism to increase the yield of Swartziarboreol C. This could involve overexpressing precursor-producing enzymes or knocking out competing metabolic pathways.
These innovative production strategies will be crucial for supplying the quantities of Swartziarboreol C needed for extensive preclinical and potentially clinical studies.
Integration of Systems Biology and Omics Data (e.g., Metabolomics, Proteomics, Genomics)
To fully understand the biological effects of Swartziarboreol C, a systems-level approach is necessary. The integration of various "omics" technologies will provide a holistic view of how this compound interacts with biological systems.
| Omics Technology | Application in Swartziarboreol C Research |
| Metabolomics | To identify the metabolic pathways affected by Swartziarboreol C treatment in cells or organisms. This can reveal biomarkers of its activity and potential off-target effects. |
| Proteomics | To identify the protein targets of Swartziarboreol C. Techniques like thermal proteome profiling or chemical proteomics can pinpoint the specific proteins that physically interact with the compound. |
| Genomics | To understand the genetic basis of sensitivity or resistance to Swartziarboreol C. This could involve sequencing the genomes of susceptible and resistant cell lines or organisms to identify relevant mutations. |
By integrating data from these different omics levels, researchers can construct comprehensive models of Swartziarboreol C's mechanism of action, leading to a more rational approach for its development as a therapeutic agent or research tool.
Deeper Mechanistic Elucidation of Biological Actions
While initial studies have hinted at the biological activities of extracts containing swartziarboreol-type compounds, the precise molecular mechanisms of Swartziarboreol C remain largely uncharacterized. acs.org Future research will need to focus on elucidating these mechanisms in detail.
Key research questions to be addressed include:
What are the primary molecular targets of Swartziarboreol C?
How does it modulate specific signaling pathways within the cell?
What is the structural basis for its interaction with its targets?
Answering these questions will require a combination of biochemical, biophysical, and cell-based assays. For example, researchers might use techniques like surface plasmon resonance (SPR) to study the binding kinetics of Swartziarboreol C to its protein targets or use X-ray crystallography to determine the three-dimensional structure of the compound-target complex. A deeper understanding of its mechanism of action is critical for its potential therapeutic applications.
Role in Chemical Ecology and Interspecies Chemical Communication
The production of Swartziarboreol C by Swartzia species is unlikely to be a random occurrence. In nature, secondary metabolites often play crucial roles in the interactions between organisms. Future research should explore the ecological significance of Swartziarboreol C.
Potential ecological roles could include:
Defense against Herbivores: The compound may act as a deterrent to insects or other animals that feed on the plant.
Allelopathy: Swartziarboreol C could be released into the soil to inhibit the growth of competing plant species.
Antimicrobial Defense: The compound may protect the plant from pathogenic fungi and bacteria. The observed antifungal activity of related compounds from Swartzia simplex supports this hypothesis. researchgate.netthieme-connect.com
Symbiotic Interactions: It could also be involved in establishing or maintaining symbiotic relationships with microorganisms in the rhizosphere.
Investigating these ecological roles will provide a more complete understanding of the natural function of Swartziarboreol C and could lead to new applications in agriculture or pest management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
